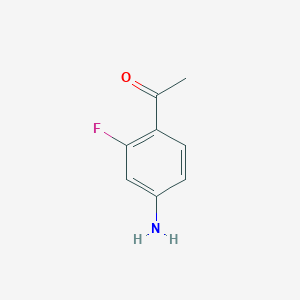

1-(4-Amino-2-fluorophenyl)ethanone

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-(4-amino-2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSRMETUFNPMTCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562305 | |

| Record name | 1-(4-Amino-2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112279-56-8 | |

| Record name | 1-(4-Amino-2-fluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112279-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Amino-2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Amino-2-fluorophenyl)ethanone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of the fluorinated aromatic ketone, 1-(4-Amino-2-fluorophenyl)ethanone. This compound serves as a valuable building block in medicinal chemistry and materials science.

Core Properties and Characteristics

This compound, with the CAS number 112279-56-8, is a substituted acetophenone featuring both an amino and a fluoro group on the phenyl ring. These functional groups significantly influence its chemical reactivity and physicochemical properties, making it a versatile intermediate in the synthesis of more complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| CAS Number | 112279-56-8 | |

| Molecular Formula | C₈H₈FNO | |

| Molecular Weight | 153.15 g/mol | |

| Appearance | Solid (form may vary) | |

| Melting Point | 110-112 °C | |

| Boiling Point | 297.9 °C (predicted) | |

| Purity | 97% |

Spectral Data

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the methyl protons of the acetyl group. The fluorine atom at the 2-position will cause splitting of the adjacent aromatic proton signals.

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

N-H stretching vibrations of the primary amine.

-

C=O stretching of the ketone.

-

C-F stretching of the fluoroaromatic group.

-

Aromatic C-H and C=C stretching vibrations.

1.2.3. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the methyl group (CH₃) and the carbonyl group (CO) from the acetyl moiety.

Synthesis and Experimental Protocols

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not extensively documented, a general synthetic approach can be inferred from the synthesis of structurally similar compounds. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

A common method for the synthesis of aminophenyl ethanones involves the Friedel-Crafts acylation of a protected aniline derivative, followed by deprotection.

An In-depth Technical Guide to 4-Amino-2-fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-2-fluoroacetophenone, a valuable building block in medicinal chemistry and drug discovery. This document details its chemical properties, provides a list of known suppliers, and outlines a potential synthetic route.

Core Compound Information

Chemical Name: 1-(4-Amino-2-fluorophenyl)ethanone Common Name: 4-Amino-2-fluoroacetophenone CAS Number: 112279-56-8[1][2] Molecular Formula: C₈H₈FNO[1][2] Molecular Weight: 153.16 g/mol

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 4-Amino-2-fluoroacetophenone. This data is essential for its application in experimental settings and for the development of analytical methods.

| Property | Value | Source |

| Molecular Weight | 153.15 g/mol | [1][2] |

| Melting Point | 110-112 °C | [1][2] |

| Boiling Point (Predicted) | 297.9 ± 20.0 °C | [1][2] |

| Density (Predicted) | 1.201 ± 0.06 g/cm³ | [1][2] |

| Flash Point (Predicted) | 133.9 ± 21.8 °C | [1][2] |

| pKa (Predicted) | 0.44 | [1][2] |

| Topological Polar Surface Area | 43.1 Ų | [1][2] |

| Refractive Index (Predicted) | 1.548 | [1][2] |

Commercial Availability

4-Amino-2-fluoroacetophenone is available from various chemical suppliers. Researchers can procure this compound from the following vendors:

-

ChemScene: Purity ≥98%[3]

-

Echemi (JHECHEM CO LTD): Information available upon request[2]

-

Sigma-Aldrich (Synthonix Corporation): Purity 97%

Synthesis Protocol

Reaction Scheme:

A potential synthetic workflow for 4-Amino-2-fluoroacetophenone.

Step 1: Synthesis of 1-(2-Fluoro-4-nitrophenyl)ethanone (Precursor)

The precursor, 1-(2-fluoro-4-nitrophenyl)ethanone, can be synthesized via Friedel-Crafts acylation of 1-fluoro-3-nitrobenzene.

Materials:

-

1-Fluoro-3-nitrobenzene

-

Acetyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM) as solvent

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 1-fluoro-3-nitrobenzene in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add anhydrous aluminum chloride to the stirred solution.

-

Add acetyl chloride dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 1-(2-fluoro-4-nitrophenyl)ethanone.

Step 2: Reduction to 4-Amino-2-fluoroacetophenone

The nitro group of 1-(2-fluoro-4-nitrophenyl)ethanone is then reduced to an amine to yield the final product.

Materials:

-

1-(2-Fluoro-4-nitrophenyl)ethanone

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C) with Hydrogen gas (H₂)

-

Ethanol or Ethyl acetate as solvent

-

Sodium bicarbonate solution

Procedure using Tin(II) chloride:

-

Dissolve 1-(2-fluoro-4-nitrophenyl)ethanone in ethanol in a round-bottom flask.

-

Add an excess of tin(II) chloride dihydrate to the solution.

-

Reflux the mixture for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 4-Amino-2-fluoroacetophenone.

Biological Significance and Applications

Aminoacetophenones are recognized as important building blocks in the synthesis of a diverse range of heterocyclic compounds with potential biological activities. The introduction of a fluorine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, making fluorinated intermediates like 4-Amino-2-fluoroacetophenone particularly valuable in drug discovery.

While specific research on the biological activity or signaling pathway modulation of 4-Amino-2-fluoroacetophenone is not extensively documented in the available literature, its structural motifs are present in compounds with known pharmacological relevance. For instance, various aminoacetophenone derivatives have been investigated for their potential as:

-

Enzyme inhibitors: The amino and acetyl groups provide reactive sites for the synthesis of molecules targeting specific enzymes. The fluorine atom can enhance binding affinity and metabolic stability.

-

Precursors for bioactive heterocycles: This compound serves as a starting material for the synthesis of more complex molecules, including analogs of flavones, coumarins, and other natural products with known therapeutic properties.

The quorum-sensing molecule 2-aminoacetophenone, a related compound, has been shown to modulate host immune responses, indicating the potential for aminoacetophenones to interact with biological signaling pathways[4]. The investigation of 4-Amino-2-fluoroacetophenone in similar contexts could be a promising area for future research.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the utilization of 4-Amino-2-fluoroacetophenone in a drug discovery context.

A generalized workflow for the application of 4-Amino-2-fluoroacetophenone in drug discovery.

References

An In-depth Technical Guide to 1-(4-Amino-2-fluorophenyl)ethanone: Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and analytical methodologies related to 1-(4-Amino-2-fluorophenyl)ethanone, a key intermediate in pharmaceutical synthesis.

Molecular Structure and Chemical Properties

This compound, also known as 4-Amino-2-fluoroacetophenone, is an aromatic ketone with the chemical formula C₈H₈FNO. The strategic placement of an amino group, a fluorine atom, and an acetyl group on the phenyl ring makes it a versatile building block in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈FNO | |

| Molecular Weight | 153.16 g/mol | |

| CAS Number | 112279-56-8 | |

| Appearance | Not specified, likely a solid | |

| IUPAC Name | This compound | |

| InChI Key | CSRMETUFNPMTCM-UHFFFAOYSA-N |

Below is a two-dimensional representation of the molecular structure of this compound, generated using the DOT language.

Spectroscopic Analysis of 1-(4-Amino-2-fluorophenyl)ethanone: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize the chemical structure of 1-(4-Amino-2-fluorophenyl)ethanone, a significant building block in pharmaceutical and materials science. Due to the limited availability of published experimental spectra for this compound, this document presents a detailed analysis of closely related structural analogs: 2-Amino-1-(4-fluorophenyl)ethanone and 1-(4-aminophenyl)ethanone. This comparative approach offers valuable insights into the expected spectroscopic features of the title compound. The guide is intended for researchers, scientists, and professionals in drug development, providing detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside a structured presentation of spectroscopic data and a logical workflow for spectral acquisition and interpretation.

Introduction

This compound is an aromatic ketone containing both an amino and a fluoro substituent on the phenyl ring. These functional groups impart unique electronic and structural properties, making it a valuable intermediate in the synthesis of a wide range of biologically active molecules and advanced materials. Accurate structural elucidation is paramount for its application, and spectroscopic methods are the cornerstone of this characterization. This guide outlines the principles and expected outcomes for the analysis of this compound using ¹H NMR, ¹³C NMR, FTIR, and MS.

Spectroscopic Data of Structural Analogs

In the absence of readily available experimental data for this compound, this section provides spectroscopic data for two closely related analogs. This information serves as a reference for predicting the spectral characteristics of the target molecule.

Spectroscopic Data for 2-Amino-1-(4-fluorophenyl)ethanone

| Spectroscopic Technique | Data |

| ¹H NMR | Data not readily available in searched literature. |

| ¹³C NMR | Data not readily available in searched literature. |

| IR Spectroscopy | Data not readily available in searched literature. |

| Mass Spectrometry (MS) | Molecular Weight: 153.15 g/mol , Exact Mass: 153.058992041 Da.[1] |

Spectroscopic Data for 1-(4-aminophenyl)ethanone

| Spectroscopic Technique | Data |

| ¹H NMR (CD₂Cl₂) | δ (ppm): 7.83 - 7.63 (m, 4H), 5.62 (d, 2H), 4.49 (d, 2H), 3.54 (s, 3H) |

| ¹³C NMR (CD₂Cl₂) | δ (ppm): 239.41, 219.67, 160.96, 151.97, 139.83, 125.66, 123.98, 70.43, 57.86 |

| IR Spectroscopy (Nujol Mull) | Characteristic peaks at approximately 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (aromatic C=C stretch), 1300 cm⁻¹ (C-N stretch). |

| Mass Spectrometry (EI) | Molecular Weight: 135.16 g/mol . Key fragments (m/z): 135 (M+), 120 ([M-CH₃]⁺).[2] |

Experimental Protocols

The following sections detail standardized experimental procedures for acquiring NMR, IR, and MS spectra for aromatic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence.

-

Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

-

Typical parameters include a spectral width of 0-220 ppm and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

-

ATR: Place a small amount of the powdered sample directly onto the ATR crystal. Apply pressure to ensure good contact.

-

KBr Pellet: Grind a small amount of the sample (1-2 mg) with anhydrous KBr (100-200 mg). Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Spectrum Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

-

Place the sample in the spectrometer's beam path.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile solid, a direct insertion probe can be used.

-

Ionization: Utilize Electron Ionization (EI) as a standard method for small organic molecules.[3][4] In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[3][4]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

References

Navigating the Solubility of 4-Amino-2-fluoroacetophenone: A Technical Guide for Researchers

Introduction

4-Amino-2-fluoroacetophenone is a substituted aromatic ketone of significant interest in medicinal chemistry and drug development. Its structural motifs, including an aminophenyl group, are integral to various pharmacologically active compounds. A thorough understanding of its solubility in different organic solvents is paramount for its synthesis, purification, formulation, and overall application in research and development. Inefficient dissolution can lead to challenges in reaction kinetics, purification yields, and the development of suitable drug delivery systems.

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Amino-2-fluoroacetophenone. While specific quantitative solubility data is not extensively available in public literature, this document offers a qualitative solubility profile based on the molecule's structural features and data from analogous compounds. Furthermore, it presents a detailed, generalized experimental protocol for researchers to quantitatively determine its solubility in solvents of interest.

Qualitative Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of 4-Amino-2-fluoroacetophenone features a polar amino group (-NH2) and a moderately polar ketone group (C=O), both capable of forming hydrogen bonds. The fluorine atom also increases the molecule's polarity. Conversely, the benzene ring provides a nonpolar, hydrophobic character. The interplay of these functional groups dictates its solubility.

Based on the properties of structurally similar compounds like 4'-fluoroacetophenone and 4'-aminoacetophenone, which are generally soluble in common organic solvents, a qualitative solubility profile for 4-Amino-2-fluoroacetophenone can be inferred.[1][2] Aldehydes and ketones, in general, are soluble in most common organic solvents.[3][4]

Table 1: Predicted Qualitative Solubility of 4-Amino-2-fluoroacetophenone in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The amino and ketone groups can form strong hydrogen bonds with the solvent's hydroxyl groups. |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | High to Moderate | Strong dipole-dipole interactions between the solvent and the polar functional groups of the solute are expected. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents can dissolve a wide range of organic compounds with varying polarities. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to Low | The ether oxygen can act as a hydrogen bond acceptor, but the overall nonpolar character is significant. |

| Aromatic | Toluene, Benzene | Low | The nonpolar nature of these solvents is less compatible with the polar functional groups of the molecule. |

| Nonpolar | Hexane, Cyclohexane | Very Low / Insoluble | The significant polarity mismatch between the solute and solvent will likely result in poor solubility. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise solubility values, the isothermal shake-flask method is a reliable and widely used technique. This method involves creating a saturated solution of the compound at a constant temperature and then determining its concentration.

Materials and Equipment:

-

4-Amino-2-fluoroacetophenone (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with airtight seals (e.g., screw caps with PTFE septa)

-

Thermostatic shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid 4-Amino-2-fluoroacetophenone to a glass vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Pipette a known, precise volume of the desired organic solvent into the vial.

-

Seal the vial tightly to prevent any solvent evaporation during the experiment.

-

-

Equilibration:

-

Place the vial into a thermostatic shaker set to the desired constant temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium. The exact time should be determined through preliminary experiments to ensure the concentration of the dissolved solid no longer changes over time.[5]

-

-

Phase Separation:

-

After equilibration, carefully remove the vial from the shaker. Let it stand undisturbed in a temperature-controlled bath for a short period to allow the excess solid to settle.

-

To separate the saturated solution (supernatant) from the undissolved solid, either centrifuge the vial at high speed or carefully draw the supernatant using a syringe and pass it through a syringe filter.[5] This step must be performed quickly and at the same temperature as equilibration to prevent any change in solubility.

-

-

Quantification:

-

Accurately pipette a specific volume of the clear, saturated filtrate into a volumetric flask.

-

Dilute the aliquot with a known volume of the same solvent to bring the concentration into the linear working range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of 4-Amino-2-fluoroacetophenone.

-

Calculate the original solubility from the measured concentration and the dilution factor. Express the result in appropriate units, such as mg/mL or mol/L.

-

Visualizations

The following diagram illustrates the generalized workflow for determining the solubility of an organic compound using the shake-flask method.

Caption: Generalized workflow for the shake-flask solubility determination method.

References

A Technical Guide to 1-(4-Amino-2-fluorophenyl)ethanone: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 1-(4-Amino-2-fluorophenyl)ethanone, a pivotal intermediate in the synthesis of advanced pharmaceutical compounds. Its unique structure, featuring a fluorinated phenyl ring and an amino group, makes it a valuable building block for developing targeted therapies, particularly in oncology. This guide details its physicochemical properties, outlines a representative synthetic protocol, and explores its application in the development of kinase inhibitors, providing essential information for professionals in drug discovery and development.

Physicochemical Properties

This compound (CAS No: 112279-56-8) is an organic compound whose structural characteristics are crucial for its reactivity in pharmaceutical synthesis.[1][2] The presence of a fluorine atom can enhance the metabolic stability and binding affinity of derivative drug molecules, while the amino group provides a key reaction site for building more complex structures.[3]

A summary of its key quantitative properties is presented below for easy reference.

| Property | Value | Source |

| CAS Number | 112279-56-8 | [1][2] |

| Molecular Formula | C₈H₈FNO | [1] |

| Molecular Weight | 153.15 g/mol | [1][2] |

| Melting Point | 110-112 °C | [1][4] |

| Boiling Point | 297.9 ± 20.0 °C (Predicted) | [1][4] |

| Density | 1.201 ± 0.06 g/cm³ (Predicted) | [1] |

| Flash Point | 133.9 ± 21.8 °C | [1][4] |

| Refractive Index | 1.548 | [1][4] |

| Purity | ≥97% | [2] |

Synthesis and Experimental Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While various specific routes exist, a common approach involves the transformation of a substituted nitrobenzene precursor. The following is a representative experimental protocol based on established organic chemistry principles.

Workflow for the Synthesis of this compound

Caption: General synthetic workflow from a starting material to the final intermediate.

Detailed Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via nitration of 3-fluoroacetophenone followed by reduction of the nitro group.

Step 1: Nitration of 3-Fluoroacetophenone to yield 1-(2-Fluoro-4-nitrophenyl)ethanone

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄) and cool the flask to 0-5 °C in an ice-salt bath.

-

Addition of Nitrating Agent: Slowly add fuming nitric acid (HNO₃) to the sulfuric acid while maintaining the temperature below 10 °C to create the nitrating mixture.

-

Substrate Addition: To this mixture, add 3-fluoroacetophenone dropwise via the dropping funnel. The rate of addition should be controlled to keep the internal temperature of the reaction mixture between 5-10 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at the same temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring. The crude product will precipitate as a solid.

-

Purification: Filter the solid, wash thoroughly with cold water until the washings are neutral, and then dry under a vacuum. The crude 1-(2-fluoro-4-nitrophenyl)ethanone can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Reduction of 1-(2-Fluoro-4-nitrophenyl)ethanone to yield this compound

-

Reaction Setup: Charge a round-bottom flask with 1-(2-Fluoro-4-nitrophenyl)ethanone and a solvent mixture (e.g., ethanol and water). Add a reducing agent such as iron powder (Fe) and an activator like ammonium chloride (NH₄Cl).

-

Reduction: Heat the mixture to reflux (approximately 70-80 °C) and maintain it for several hours. The reaction is typically exothermic and may require initial cooling.

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

-

Work-up: After the reaction is complete, filter the hot reaction mixture through a bed of celite to remove the iron salts.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Final Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization to obtain the final product with high purity (≥97%).

Application in Pharmaceutical Synthesis: A Building Block for Kinase Inhibitors

This compound is a critical intermediate in the synthesis of various heterocyclic compounds with potential biological activity, including potent kinase inhibitors.[3] Kinases are key regulators of cell signaling pathways, and their deregulation is a hallmark of many cancers, making them prime targets for drug development.[5]

A notable example is its use in the synthesis of Akt kinase inhibitors like AZD5363.[6][7][8][9] The synthesis involves coupling the intermediate with other complex moieties to construct the final active pharmaceutical ingredient (API).

Caption: Role of the intermediate in the synthesis of a final drug product.

The amino group of this compound serves as a handle for chemical modification, allowing for its incorporation into a larger molecular scaffold.[3] The fluorine atom enhances the molecule's drug-like properties, such as metabolic stability and membrane permeability.[3]

Biological Context: Targeting the PI3K/AKT Signaling Pathway

Drugs synthesized using this compound often target critical cellular pathways implicated in cancer. One such pathway is the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in human tumors and plays a central role in cell survival, proliferation, and growth.

AZD5363, an inhibitor whose synthesis can utilize derivatives of this intermediate, targets the AKT kinase.[7] Inhibiting AKT disrupts the downstream signaling cascade, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Caption: Simplified PI3K/AKT signaling pathway showing the point of intervention by an AKT inhibitor.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated area.[4][10]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[4]

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.[4][10]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4][11]

-

First Aid:

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4]

Conclusion

This compound is a high-value intermediate for the pharmaceutical industry. Its strategic importance lies in its utility for synthesizing complex, biologically active molecules, particularly kinase inhibitors for cancer therapy. The fluorinated structure contributes to favorable pharmacokinetic profiles in the final drug products. A thorough understanding of its properties, synthesis, and applications is essential for chemists and researchers aiming to develop next-generation therapeutics.

References

- 1. echemi.com [echemi.com]

- 2. This compound | 112279-56-8 [sigmaaldrich.com]

- 3. Buy 1-(2-Amino-4-fluorophenyl)ethanone | 159305-15-4 [smolecule.com]

- 4. echemi.com [echemi.com]

- 5. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. research.manchester.ac.uk [research.manchester.ac.uk]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. 1-(4-Fluorophenyl)ethanone(403-42-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

The Impact of Fluorine Substitution on the Biological Activity of Aminophenyl Ethanones: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the role of fluorine in modulating the biological activity of aminophenyl ethanone derivatives. It is intended for researchers, scientists, and drug development professionals interested in the strategic incorporation of fluorine in medicinal chemistry to enhance therapeutic potential. This document summarizes quantitative biological data, details relevant experimental protocols, and visualizes key concepts and pathways.

Introduction

Aminophenyl ethanones represent a versatile scaffold in medicinal chemistry, exhibiting a range of biological activities. The introduction of fluorine atoms into this core structure can profoundly influence its physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity.[1][2] These modifications can translate into enhanced potency, improved pharmacokinetic profiles, and novel mechanisms of action. This guide explores these effects, with a focus on anticancer applications.

Data Presentation: Comparative Biological Activity

While direct comparative studies of a single aminophenyl ethanone scaffold with and without fluorine substitution are limited in publicly available literature, we can analyze the biological activity of representative compounds. Here, we present data on a complex fluorinated aminophenyl ethanone derivative, --INVALID-LINK--methanone (ARDAP), which has demonstrated significant anticancer properties.[2][3][4] For a basic structural reference, we also include information on the non-fluorinated parent compound, 4'-aminoacetophenone, although it is important to note that this is not a direct analogue of ARDAP.

| Compound | Structure | Biological Activity (Cell Line) | IC50 (µM) | Reference |

| --INVALID-LINK--methanone (ARDAP) | A complex molecule with a fluorinated phenyl group. | Anticancer (MCF-7 breast cancer) | 0.02 µM (20 nM) | [2][3][4] |

| 4'-Aminoacetophenone | A simple aminophenyl ethanone. | Anticancer (Various cell lines) | Generally in the higher µM range. For example, a derivative showed an IC50 of 13.24 µM against HT-1080 cells.[5] | [5][6] |

Table 1: Comparative in vitro anticancer activity of a fluorinated aminophenyl ethanone derivative and a non-fluorinated parent compound.

The significantly lower IC50 value of the fluorinated compound ARDAP suggests that the incorporation of fluorine, in combination with other structural modifications, can lead to a substantial increase in anticancer potency.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and biological evaluation of these compounds. The following protocols provide a framework for such studies.

Synthesis of Aminophenyl Ethanones

1. Synthesis of 4'-Aminoacetophenone (Non-Fluorinated)

This procedure outlines a common method for the preparation of 4'-aminoacetophenone.[7][8][9]

-

Reaction: The synthesis can be achieved through various methods, including the Friedel-Crafts acylation of aniline or the reduction of 4'-nitroacetophenone. A multi-step synthesis starting from p-hydroxyacetophenone has also been reported, involving a Williamson ether synthesis, a Smiles rearrangement, and subsequent hydrolysis.[8]

-

Example Protocol (from p-hydroxyacetophenone):

-

p-Hydroxyacetophenone is reacted with a 2-halo-2-methyl propanamide under alkaline conditions to form 2-(4-acetyl phenoxy group)-2-methyl propanamide.[8]

-

This intermediate undergoes a Smiles rearrangement reaction under alkaline conditions to yield N-(4-acetyl phenyl)-2-hydroxy-2-methyl propionic acid amide.[8]

-

The final product, 4-aminoacetophenone, is obtained through a heating hydrolysis reaction of the amide under alkaline conditions.[8]

-

-

Purification: The crude product can be purified by recrystallization or column chromatography.

2. Synthesis of 4'-Amino-2,2,2-trifluoroacetophenone (Fluorinated)

This outlines a general approach for the synthesis of a fluorinated aminophenyl ethanone.[1][10]

-

Starting Material: A common precursor is 4-bromo-2,2,2-trifluoroacetophenone.

-

Reaction: The synthesis of 1-(4-aminophenyl)-2,2,2-trifluoroethan-1-one can be achieved through methods such as the amination of a corresponding halogenated precursor.

-

Example Protocol (Conceptual):

-

A solution of 1,2-dibromobenzene in anhydrous tetrahydrofuran is cooled to -78 °C.[11]

-

n-Butyllithium is slowly added, and the mixture is stirred.[11]

-

The resulting solution is added to a solution of ethyl trifluoroacetate in ether at -78 °C.[11]

-

The reaction is gradually warmed to room temperature, followed by workup and purification to yield 1-(4-bromophenyl)-2,2,2-trifluoro-1-acetophenone.[11]

-

This intermediate can then be subjected to an amination reaction to replace the bromine with an amino group.

-

-

Purification: Purification is typically performed using column chromatography.

Synthesis workflow for non-fluorinated and fluorinated aminophenyl ethanones.

Biological Evaluation Protocols

1. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., fluorinated and non-fluorinated aminophenyl ethanones) and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Workflow for the MTT cell viability assay.

2. Western Blot Analysis of the PI3K/Akt Signaling Pathway

Western blotting can be used to investigate the effect of aminophenyl ethanone derivatives on key proteins in signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer.

-

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

-

Protocol:

-

Cell Lysis: Treat cells with the test compounds, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PI3K/Akt pathway proteins (e.g., Akt, p-Akt, mTOR, p-mTOR).

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.

-

Signaling Pathways

The PI3K/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[12] Its aberrant activation is a hallmark of many cancers, making it a key target for anticancer drug development.[13] While direct evidence linking aminophenyl ethanones to this pathway is still emerging, the potent anticancer activity of compounds like ARDAP suggests a potential modulatory role.

Simplified PI3K/Akt signaling pathway.

It is hypothesized that fluorinated aminophenyl ethanones may inhibit this pathway, leading to decreased cell proliferation and increased apoptosis in cancer cells. Further research, such as the Western blot analysis described above, is needed to confirm this mechanism of action.

Conclusion

The incorporation of fluorine into the aminophenyl ethanone scaffold represents a promising strategy for the development of novel therapeutic agents, particularly in the field of oncology. The available data, exemplified by the potent anticancer activity of the fluorinated derivative ARDAP, highlights the potential of this approach to significantly enhance biological activity. This technical guide provides a foundational framework for researchers and drug development professionals to design, synthesize, and evaluate fluorinated aminophenyl ethanones, with the ultimate goal of advancing new and more effective therapies. Further investigation into the structure-activity relationships and specific molecular mechanisms of these compounds is warranted.

References

- 1. nbinno.com [nbinno.com]

- 2. Biological evaluation of [4-(4-aminophenyl)-1-(4-fluorophenyl)-1H-pyrrol-3-yl](3,4,5-trimethoxyphenyl)methanone as potential antineoplastic agent in 2D and 3D breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iris.uniroma1.it [iris.uniroma1.it]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 4-Aminoacetophenone synthesis - chemicalbook [chemicalbook.com]

- 8. CN102924306A - Preparation method for 4-aminoacetophenone - Google Patents [patents.google.com]

- 9. 4-Aminoacetophenone Synthesis Lab Report - 1031 Words | Cram [cram.com]

- 10. 23516-79-2 Cas No. | 4'-Amino-2,2,2-trifluoroacetophenone | Apollo [store.apolloscientific.co.uk]

- 11. 4'-BROMO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 12. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

In-Depth Technical Guide: Safety and Handling of 1-(4-Amino-2-fluorophenyl)ethanone

Introduction

1-(4-Amino-2-fluorophenyl)ethanone is a fluorinated aromatic aminoketone. Its structure suggests potential applications in pharmaceutical and chemical synthesis. The presence of an aromatic amine group is a key toxicological concern, as this class of compounds can exhibit various adverse health effects. The fluorine substituent may also influence its metabolic pathways and reactivity. This document provides a comprehensive overview of the inferred safety and handling precautions for this compound, intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

While a specific GHS classification for this compound is not established, the following hazards can be anticipated based on its chemical structure.

Anticipated GHS Classification:

| Hazard Class | Hazard Category | Rationale |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 | Aromatic amines can be toxic if swallowed, in contact with skin, or if inhaled.[1] |

| Skin Corrosion/Irritation | Category 2 | Aromatic amines and ketones can cause skin irritation.[2] |

| Serious Eye Damage/Eye Irritation | Category 1 or 2A | Similar compounds are known to cause serious eye damage or irritation. |

| Carcinogenicity | Category 1B or 2 | Many aromatic amines are known or suspected carcinogens.[3][4] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 or 2 | Prolonged or repeated exposure to aromatic amines can lead to organ damage.[1] |

| Hazardous to the Aquatic Environment | Acute/Chronic | Aromatic amines can be toxic to aquatic life with long-lasting effects.[1] |

Summary of Potential Hazards:

-

Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. Expected to cause skin and serious eye irritation. Prolonged or repeated exposure may cause organ damage. There is a potential for carcinogenicity.[1][2][3][4]

-

Physical Hazards: As a combustible solid, it may form flammable dust clouds in the air.

-

Environmental Hazards: Potentially toxic to aquatic organisms.[1]

Physical and Chemical Properties

A summary of the available physical and chemical data for this compound is presented below.

| Property | Value |

| Molecular Formula | C₈H₈FNO |

| Molecular Weight | 153.15 g/mol |

| Appearance | Solid |

| Melting Point | 110-112 °C |

| Boiling Point (Predicted) | 297.9 ± 20.0 °C |

| Flash Point (Predicted) | 133.9 ± 21.8 °C |

| Density (Predicted) | 1.201 ± 0.06 g/cm³ |

Handling and Storage

Strict adherence to the following handling and storage procedures is essential to minimize exposure and ensure safety.

Personal Protective Equipment (PPE):

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and protective clothing. |

| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate or for spill cleanup. |

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Safe Handling Practices:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust or vapors.

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, and open flames.

-

Use non-sparking tools to prevent ignition.

Storage Conditions:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

First-Aid Measures

In case of exposure, immediate medical attention is crucial.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Experimental Protocols

The following are standard experimental protocols that would be employed to formally assess the toxicity of a novel chemical like this compound.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This test evaluates the potential of a substance to cause skin irritation.[5][6]

-

Test System: A reconstructed human epidermis model, which mimics the biochemical and physiological properties of the upper layers of human skin.[5]

-

Procedure:

-

The test chemical is applied topically to the RhE tissue.

-

After a defined exposure period, the chemical is removed by washing.

-

The tissue is incubated for a recovery period.

-

-

Endpoint: Cell viability is assessed using a colorimetric assay (e.g., MTT assay). A reduction in cell viability below a certain threshold indicates that the substance is an irritant.[5]

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD TG 492)

This test is used to identify chemicals that can cause serious eye damage.

-

Test System: A three-dimensional model of the human cornea-like epithelium.

-

Procedure:

-

The test chemical is applied to the surface of the RhCE tissue.

-

Following an exposure period, the tissue is rinsed.

-

-

Endpoint: Similar to the skin irritation test, cell viability is measured. A significant decrease in viability suggests the potential for serious eye damage.

Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)

This test is used to assess the mutagenic potential of a chemical, which is often correlated with carcinogenicity.

-

Test System: Strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively.

-

Procedure:

-

The bacterial strains are exposed to the test chemical with and without a metabolic activation system (e.g., S9 mix from rat liver). Aromatic amines often require metabolic activation to become mutagenic.

-

The bacteria are plated on a minimal agar medium.

-

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A significant increase in revertants compared to the control indicates mutagenic potential.

Visualizations

Metabolic Activation of Aromatic Amines

Aromatic amines are often not directly carcinogenic but are metabolized in the body to reactive intermediates that can bind to DNA and cause mutations. This diagram illustrates a simplified pathway for the metabolic activation of a primary aromatic amine.

References

- 1. scribd.com [scribd.com]

- 2. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. x-cellr8.com [x-cellr8.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Methodological & Application

Synthesis of 1-(4-Amino-2-fluorophenyl)ethanone from Fluorinated Anilines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of the valuable intermediate, 1-(4-Amino-2-fluorophenyl)ethanone, commencing from the readily available starting material, 3-fluoroaniline. The synthetic strategy involves a two-step sequence: the initial N-acetylation of 3-fluoroaniline to yield N-(3-fluorophenyl)acetamide, followed by a Lewis acid-catalyzed Fries rearrangement to afford the target ortho-acylated product. These protocols are designed to offer a comprehensive guide for the laboratory-scale synthesis of this compound, which is a key building block in the development of various pharmaceutical agents.

Introduction

This compound is a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. The presence of the fluoro and amino functionalities on the phenyl ring, combined with the acetyl group, provides multiple points for further chemical modification, making it a versatile precursor in drug discovery and development. The synthetic route detailed herein is a robust and well-established method that leverages the classical Fries rearrangement to achieve the desired ortho-acylation of a fluorinated aniline derivative.

Synthetic Pathway

The synthesis of this compound from 3-fluoroaniline proceeds via the following two-step pathway:

Caption: Synthetic route to this compound.

Data Presentation

Table 1: Summary of Reaction Steps and Expected Yields

| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | N-Acetylation | 3-Fluoroaniline | Acetic Anhydride, Pyridine | N-(3-Fluorophenyl)acetamide | 90-95 |

| 2 | Fries Rearrangement | N-(3-Fluorophenyl)acetamide | Aluminum Chloride (AlCl₃) | This compound | 60-70 (ortho) |

| 1-(2-Amino-4-fluorophenyl)ethanone | 10-20 (para) |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₈H₈FNO |

| Molecular Weight | 153.15 g/mol |

| Appearance | Light yellow to brown crystalline solid |

| Melting Point | 110-112 °C[1] |

| Boiling Point | 297.9 °C (Predicted)[1] |

| ¹H NMR (CDCl₃, ppm) | δ 7.65 (t, J = 8.4 Hz, 1H), 6.35 (dd, J = 8.4, 2.0 Hz, 1H), 6.28 (dd, J = 13.2, 2.0 Hz, 1H), 4.10 (br s, 2H), 2.58 (s, 3H) |

| ¹³C NMR (CDCl₃, ppm) | δ 195.5, 165.8 (d, J = 248 Hz), 152.9 (d, J = 12 Hz), 133.0 (d, J = 10 Hz), 115.0 (d, J = 4 Hz), 108.8 (d, J = 14 Hz), 99.9 (d, J = 27 Hz), 27.9 |

Experimental Protocols

Step 1: Synthesis of N-(3-Fluorophenyl)acetamide

This procedure outlines the protection of the amino group of 3-fluoroaniline via acetylation.

Materials:

-

3-Fluoroaniline

-

Acetic Anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask, dissolve 3-fluoroaniline (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (1.2 eq) to the stirred solution.

-

Add acetic anhydride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The resulting solid is N-(3-fluorophenyl)acetamide, which can be used in the next step without further purification if the purity is satisfactory.

Step 2: Fries Rearrangement for the Synthesis of this compound

This protocol describes the Lewis acid-catalyzed rearrangement of N-(3-fluorophenyl)acetamide to yield the target ortho-acylated product. The reaction is performed at an elevated temperature to favor the formation of the ortho isomer.[2][3][4]

Materials:

-

N-(3-Fluorophenyl)acetamide

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Nitrobenzene (as solvent)

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube

-

Heating mantle with a temperature controller

-

Magnetic stirrer

Procedure:

-

In a dry 250 mL three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place anhydrous aluminum chloride (3.0 eq).

-

Carefully add nitrobenzene to the flask under a nitrogen atmosphere.

-

Slowly add N-(3-fluorophenyl)acetamide (1.0 eq) to the stirred suspension.

-

Heat the reaction mixture to 160-170 °C and maintain this temperature for 4-6 hours.[2] High temperatures favor the formation of the ortho product.[2][4]

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. This should be done in a well-ventilated fume hood as the reaction is exothermic and produces HCl gas.

-

Stir the mixture until all the aluminum salts are dissolved.

-

Transfer the mixture to a separatory funnel and extract with DCM.

-

Wash the combined organic extracts with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

The crude product will be a mixture of the ortho and para isomers. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the desired ortho-isomer, this compound, from the para-isomer.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow of the synthesis and the key relationships in the Fries rearrangement.

Caption: Experimental workflow for the synthesis.

Caption: Factors influencing Fries rearrangement regioselectivity.[2][4]

References

Application Notes and Protocols for the Friedel-Crafts Acylation of 3-Fluoroaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental and versatile C-C bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This reaction is of significant interest in medicinal chemistry and drug development for the synthesis of aromatic ketones, which are key intermediates for a wide range of pharmacologically active molecules.

However, the direct Friedel-Crafts acylation of anilines, including 3-fluoroaniline, presents a significant challenge. The basic amino group readily complexes with the Lewis acid catalyst, deactivating the aromatic ring towards the desired electrophilic substitution. To overcome this limitation, a common and effective strategy involves the protection of the amino group, typically as an acetamide. This application note provides a detailed protocol for the successful Friedel-Crafts acylation of 3-fluoroaniline derivatives, focusing on the acylation of the protected N-(3-fluorophenyl)acetamide.

Regioselectivity

In the Friedel-Crafts acylation of N-(3-fluorophenyl)acetamide, the regioselectivity is governed by the directing effects of the substituents on the aromatic ring. The acetamido group (-NHCOCH₃) is a moderately activating, ortho-, para-directing group due to the resonance donation of the nitrogen lone pair into the ring. The fluorine atom is a deactivating, ortho-, para-directing group due to its inductive electron-withdrawing effect and resonance electron-donating effect.

Considering the combined effects, the incoming acyl electrophile is predominantly directed to the position para to the strongly activating acetamido group. This leads to the major product being the 4-acylated derivative.

Experimental Protocols

This section details the two-step procedure for the Friedel-Crafts acylation of 3-fluoroaniline, which includes the protection of the amino group followed by the acylation reaction.

Protocol 1: Synthesis of N-(3-Fluorophenyl)acetamide (Protection of 3-Fluoroaniline)

This protocol describes the acetylation of 3-fluoroaniline to form N-(3-fluorophenyl)acetamide, which is a necessary precursor for the subsequent Friedel-Crafts acylation.

Materials:

-

3-Fluoroaniline

-

Acetic anhydride

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

-

Triethylamine (optional, as a base)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-fluoroaniline in the anhydrous solvent.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add acetic anhydride (typically 1.1 to 1.2 molar equivalents) dropwise to the stirred solution. If desired, triethylamine (1.1 equivalents) can be added as a base to scavenge the acetic acid byproduct.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude N-(3-fluorophenyl)acetamide.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Protocol 2: Friedel-Crafts Acylation of N-(3-Fluorophenyl)acetamide

This protocol outlines the general procedure for the Friedel-Crafts acylation of the protected N-(3-fluorophenyl)acetamide using an acyl chloride and a Lewis acid catalyst. Anhydrous conditions are critical for the success of this reaction.[1]

Materials:

-

N-(3-Fluorophenyl)acetamide

-

Anhydrous aluminum chloride (AlCl₃)

-

Acyl chloride (e.g., Acetyl chloride)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-dichloroethane)

-

Crushed ice

-

Dilute hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Catalyst Suspension: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (typically 2.0 to 2.5 molar equivalents) in the anhydrous solvent. Cool the suspension in an ice-salt bath to 0-5 °C.[1]

-

Acylium Ion Formation: Add the acyl chloride (typically 1.1 to 1.2 molar equivalents) dropwise to the stirred AlCl₃ suspension. Allow the mixture to stir for 15-30 minutes at 0-5 °C to facilitate the formation of the acylium ion complex.[1]

-

Substrate Addition: Dissolve N-(3-fluorophenyl)acetamide in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30 minutes, then let it warm to room temperature and stir for 2-6 hours. The reaction progress should be monitored by TLC. Gentle heating may be required for less reactive acylating agents.

-

Workup: Carefully and slowly quench the reaction by pouring the mixture over a stirred mixture of crushed ice and dilute hydrochloric acid. This will hydrolyze the aluminum complexes.[1]

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield the crude acylated product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent to afford the pure N-(4-acyl-2-fluorophenyl)acetamide.

Data Presentation

The following table summarizes representative quantitative data for the two-step acylation process of 3-fluoroaniline. Note: The yields are indicative and can vary based on the specific acylating agent, reaction scale, and purification method.

| Step | Reactant | Acylating Agent | Catalyst (Equivalents) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1. Protection | 3-Fluoroaniline | Acetic Anhydride | - | DCM | 0 to RT | 2-4 | N-(3-Fluorophenyl)acetamide | >90 |

| 2. Acylation | N-(3-Fluorophenyl)acetamide | Acetyl Chloride | AlCl₃ (2.2) | DCM | 0 to RT | 4 | N-(4-Acetyl-2-fluorophenyl)acetamide | 60-75 |

Mandatory Visualizations

Caption: Overall workflow for the Friedel-Crafts acylation of 3-fluoroaniline.

Caption: Simplified mechanism of Friedel-Crafts acylation.

References

Application Notes and Protocols for the Reaction of 1-(4-Amino-2-fluorophenyl)ethanone with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Amino-2-fluorophenyl)ethanone is a valuable synthetic intermediate in medicinal chemistry and drug discovery. The presence of an amino group, a fluorine atom, and a ketone functionality on the aromatic ring provides multiple reactive sites for electrophilic substitution and condensation reactions. This allows for the facile synthesis of a diverse range of heterocyclic compounds and other complex molecules with potential therapeutic applications. These application notes provide detailed protocols and expected outcomes for the reaction of this compound with various electrophiles, including acylating agents, alkylating agents, halogens, and aldehydes, as well as its use in the synthesis of quinoline derivatives.

Application Note 1: Acylation Reactions

Acylation of this compound can occur at the amino group (N-acylation) or on the aromatic ring (C-acylation, i.e., Friedel-Crafts acylation). N-acylation is generally more facile due to the high nucleophilicity of the amino group.

Experimental Protocol: N-Acetylation

This protocol describes the N-acetylation of this compound using acetic anhydride.

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine or triethylamine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 eq) in DCM or THF in a round-bottom flask.

-

Add a base such as pyridine or triethylamine (1.2 eq) to the solution and cool the mixture in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Data Presentation

| Electrophile | Product | Reaction Conditions | Typical Yield (%) |

| Acetic anhydride | N-(4-acetyl-3-fluorophenyl)acetamide | Pyridine, DCM, 0°C to rt | 85-95 |

| Benzoyl chloride | N-(4-acetyl-3-fluorophenyl)benzamide | Triethylamine, THF, 0°C to rt | 80-90 |

Experimental Workflow: N-Acylation

Application Note 2: Reaction with Aldehydes (Claisen-Schmidt Condensation)

The reaction of this compound with aromatic aldehydes in the presence of a base is a Claisen-Schmidt condensation, which yields chalcones. These α,β-unsaturated ketones are important intermediates for the synthesis of various heterocyclic compounds, such as pyrimidines and benzodiazepines.[1]

Experimental Protocol: Synthesis of Chalcones

This protocol describes a general procedure for the synthesis of chalcone derivatives.[2]

Materials:

-

This compound

-

Substituted aromatic aldehyde

-

Ethanol or Methanol

-

Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 40-50%)

-

Dilute hydrochloric acid (HCl)

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol or methanol in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly add the aqueous NaOH or KOH solution dropwise with vigorous stirring.

-

Continue stirring at room temperature for 4-24 hours. The formation of a precipitate indicates product formation.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into crushed ice and neutralize with dilute HCl.

-

Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Data Presentation

| Aromatic Aldehyde | Product (Chalcone Derivative) | Reaction Conditions | Typical Yield (%) |

| Benzaldehyde | 1-(4-amino-2-fluorophenyl)-3-phenylprop-2-en-1-one | 40% aq. NaOH, Ethanol, rt, 12h | 85-95 |

| 4-Chlorobenzaldehyde | 1-(4-amino-2-fluorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 50% aq. KOH, Methanol, rt, 8h | 80-90 |

| 4-Methoxybenzaldehyde | 1-(4-amino-2-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 40% aq. NaOH, Ethanol, rt, 16h | 90-98 |

Reaction Workflow: Claisen-Schmidt Condensation

Application Note 3: Synthesis of Quinolines

This compound is a key precursor for the synthesis of substituted quinolines, a class of heterocyclic compounds with a broad range of biological activities, including antimicrobial and anticancer properties.[3][4][5] A common method is the Friedländer annulation, which involves the condensation of an o-aminoaryl ketone with a compound containing a reactive methylene group adjacent to a carbonyl.

Experimental Protocol: Friedländer Synthesis of a Quinoline Derivative

This protocol outlines the synthesis of a 2-substituted-7-fluoro-5-aminoquinoline derivative.

Materials:

-

This compound

-

A ketone with an α-methylene group (e.g., acetone, ethyl acetoacetate)

-

Acid or base catalyst (e.g., sulfuric acid, sodium hydroxide)

-

Ethanol

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, mix this compound (1.0 eq) and the ketone (e.g., ethyl acetoacetate, 1.1 eq) in ethanol.

-

Add a catalytic amount of concentrated sulfuric acid or a base like sodium hydroxide.

-

Heat the mixture to reflux for 6-12 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If an acid catalyst was used, neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution). If a base catalyst was used, neutralize with a dilute acid (e.g., dilute HCl).

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product remains in solution, remove the solvent under reduced pressure and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Data Presentation

| Methylene Ketone | Product (Quinoline Derivative) | Reaction Conditions | Typical Yield (%) |

| Ethyl acetoacetate | Ethyl 2-methyl-7-fluoro-5-aminoquinoline-3-carboxylate | H₂SO₄ (cat.), Ethanol, reflux, 8h | 70-80 |

| Acetone | 2-Methyl-7-fluoro-5-aminoquinoline | NaOH, Ethanol, reflux, 10h | 65-75 |

| Acetophenone | 2-Phenyl-7-fluoro-5-aminoquinoline | H₂SO₄ (cat.), Ethanol, reflux, 12h | 60-70 |

Synthetic Workflow: Friedländer Annulation

Application Note 4: Potential Biological Signaling Pathways of Derivatives

Derivatives of this compound, particularly fluoroquinolones, are known to exhibit significant biological activity. Understanding their mechanism of action is crucial for drug development.

Antimicrobial Activity: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Fluoroquinolone antibiotics, which can be synthesized from precursors like this compound, exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4][6] These enzymes are crucial for DNA replication, repair, and recombination. Inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately causing cell death.

Anticancer Activity: Targeting Kinase Signaling Pathways

Many quinoline derivatives have demonstrated potent anticancer activity by targeting various signaling pathways involved in cancer cell proliferation, survival, and metastasis.[5] One common target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is often overexpressed or mutated in various cancers. Inhibition of the EGFR signaling pathway can block downstream signaling cascades, such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, leading to cell cycle arrest and apoptosis.[7][8]

References

- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]